molecular formula C18H32N2O6S B565795 Unii-Z3US69C7H3 CAS No. 37744-65-3

Unii-Z3US69C7H3

Cat. No. B565795
CAS RN: 37744-65-3
M. Wt: 404.522
InChI Key: UCVQMGJWVIGCAG-ASVBOBFUSA-N
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Description

The description of a compound typically includes its chemical formula, IUPAC name, and other identifiers like CAS number or PubChem ID. It may also include its appearance, odor, and other physical characteristics .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants, products, and conditions for each reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Nanoparticle Synthesis and Applications

  • Liquid-Phase Syntheses of Inorganic Nanoparticles : This research discusses the evolution and development of novel materials, particularly in the field of nanotechnology, which is fundamental to advancements in various industries including electronics. This study could offer insights into the synthesis and applications of nanoparticles similar to Unii-Z3US69C7H3 (Cushing, Kolesnichenko, & O'connor, 2004).

Genetic Engineering and Molecular Biology

  • Nuclear Gene Targeting in Chlamydomonas : This study demonstrates a gene targeting strategy using zinc-finger nucleases (ZFNs) in the unicellular green alga Chlamydomonas reinhardtii, highlighting advances in genetic manipulation technologies (Sizova, Greiner, Awasthi, Kateriya, & Hegemann, 2013).

Photoelectron Spectroscopy

Research Translation and Innovation

  • Educational Programs for Translating Research into Innovations : This paper discusses the role of educational programs in helping academic researchers translate their scientific research, including potentially research on Unii-Z3US69C7H3, into practical innovations and ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Molecular Interaction Networks

Photocatalytic Activity

  • BiOI@UIO-66(NH2)@g-C3N4 Ternary Z-scheme Heterojunction : Research on a novel ternary heterojunction with enhanced visible-light photocatalytic activity, which may provide insights into the potential photocatalytic applications of Unii-Z3US69C7H3 (Liang, Cui, Jin, Liu, Xu, Yao, & Li, 2018).

Mechanism of Action

If the compound is a drug or active substance, its mechanism of action describes how it produces its effects at the molecular level .

Safety and Hazards

Safety and hazard information typically includes toxicity data, handling precautions, and disposal guidelines .

properties

IUPAC Name

(2S)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylidenepyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVQMGJWVIGCAG-NAEJGJIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC=C1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Depropyl-4'-propylidenelincomycin

CAS RN

37744-65-3
Record name 4'-Depropyl-4'-propylidenelincomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037744653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-DEPROPYL-4'-PROPYLIDENELINCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3US69C7H3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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